(2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide
Description
Properties
IUPAC Name |
1-[(E)-1-(furan-2-yl)ethylideneamino]-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-12(14-8-5-11-19-14)17-18-15(20)16-10-9-13-6-3-2-4-7-13/h2-8,11H,9-10H2,1H3,(H2,16,18,20)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNOSHZJBPWOQL-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NCCC1=CC=CC=C1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)NCCC1=CC=CC=C1)/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design
The target compound integrates a hydrazinecarbothioamide core with furan and phenylethyl substituents. Its preparation requires two primary stages:
- Synthesis of N-(2-phenylethyl)hydrazinecarbothioamide
- Condensation with 2-acetylfuran to form the (2E)-ethylidene hydrazone
Synthesis of N-(2-Phenylethyl)hydrazinecarbothioamide
Optimized Reaction Conditions
Data from analogous syntheses guide parameter optimization (Table 1):
Table 1: Comparative Reaction Conditions for Hydrazone Formation
Key findings:
Stepwise Synthesis Protocol
Preparation of N-(2-Phenylethyl)hydrazinecarbothioamide
- Reactants : 2-Phenylethylamine (10 mmol), CS₂ (12 mmol), hydrazine hydrate (12 mmol).
- Procedure :
- Dissolve 2-phenylethylamine in ethanol (20 mL).
- Add CS₂ dropwise under nitrogen, followed by hydrazine hydrate.
- Reflux for 5 hours, cool, and neutralize with dilute HCl.
- Filter and recrystallize from ethanol/water (1:1).
Characterization :
Hydrazone Formation
- Reactants : N-(2-Phenylethyl)hydrazinecarbothioamide (5 mmol), 2-acetylfuran (5.5 mmol), glacial acetic acid (2.5 mmol).
- Procedure :
- Dissolve reactants in ethanol (15 mL).
- Reflux for 7 hours, monitoring by TLC (Rf = 0.45, ethyl acetate:petroleum ether 2:1).
- Cool, filter, and recrystallize from ethanol.
Characterization :
- Melting Point : 178–180°C.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 11.2 (s, 1H, NH), 8.1 (s, 1H, CH=N), 7.3–7.1 (m, 5H, Ar–H), 6.5–6.3 (m, 3H, furan–H).
- ESI-MS : m/z 329.1 [M+H]⁺.
Critical Analysis of Methodologies
Solvent Selection
Catalytic Efficiency
Scalability and Industrial Adaptation
Bench-scale protocols (1–10 g) achieve consistent yields (70–75%). For industrial production:
- Continuous Flow Reactors : Reduce reaction time to 2–3 hours via enhanced heat/mass transfer.
- Automated Crystallization : Improves purity (>98%) and throughput.
Challenges and Mitigation Strategies
Byproduct Formation
Purification Difficulties
- Issue : Co-elution of E/Z isomers in column chromatography.
- Solution : Gradient elution (hexane → ethyl acetate) with silica gel.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines can replace the existing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halides, amines, and other nucleophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.
Medicine
The compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Thiosemicarbazones are a versatile class of compounds with diverse biological and chemical properties. Below is a systematic comparison of the target compound with structurally analogous derivatives:
Structural Similarities and Differences
Key Observations :
- Electron-Donating/Accepting Groups : The furan-2-yl group in the target compound (electron-rich) contrasts with nitro (electron-withdrawing, ) or trifluoromethyl (strongly electron-withdrawing, ) substituents in analogs. This affects electronic distribution and reactivity.
Key Differences :
- Catalyst Use : The target compound requires HCl for catalysis, whereas analogs like may use milder conditions.
- Reactivity : Electron-withdrawing groups (e.g., CF₃ in ) slow down condensation kinetics compared to furan-based derivatives.
Key Findings :
- The target compound’s furan and phenyl groups may enhance lipophilicity, reducing solubility compared to polar analogs (e.g., with a quinoline moiety).
- Trifluoromethyl substituents () improve metabolic stability but hinder solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
